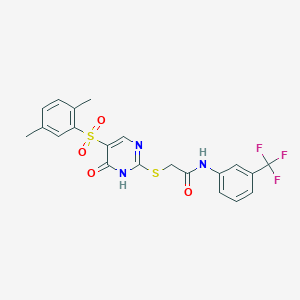
2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O4S2 and its molecular weight is 497.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has gained attention in pharmaceutical research for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrimidine ring, a sulfonyl group, and a trifluoromethyl phenyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and solvent choice. The general synthetic pathway includes:
- Formation of the pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfonyl group : This step often employs sulfonation reactions to attach the sulfonyl moiety to the pyrimidine derivative.
- Acetamide formation : The final step involves coupling the pyrimidine-thio compound with a trifluoromethyl phenyl acetamide.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines. For example:
- Cell Lines Tested : A375 (melanoma), MCF-7 (breast cancer), DU145 (prostate cancer), and others.
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 5.4 | Induction of apoptosis |
| MCF-7 | 7.8 | Cell cycle arrest |
| DU145 | 6.1 | Mitochondrial dysfunction |
Other Pharmacological Activities
Beyond its anticancer properties, preliminary research indicates that this compound may exhibit additional biological activities:
- Antimicrobial Effects : Some derivatives have shown promise in inhibiting bacterial growth.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested in preliminary assays.
Case Studies
A notable study evaluated the anticancer efficacy of related compounds in a series of experiments conducted by the National Cancer Institute (NCI). The results indicated that specific modifications in the chemical structure significantly enhance cytotoxicity against various tumor types.
Case Study Example :
In a comparative study of several derivatives, one analog with a similar structure demonstrated an LC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency against melanoma cell lines.
属性
IUPAC Name |
2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S2/c1-12-6-7-13(2)16(8-12)33(30,31)17-10-25-20(27-19(17)29)32-11-18(28)26-15-5-3-4-14(9-15)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,28)(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUVENYGQREOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














